molecular formula C5H5LiN2O3S B13107868 Lithium4-methoxypyrimidine-2-sulfinate

Lithium4-methoxypyrimidine-2-sulfinate

Cat. No.: B13107868
M. Wt: 180.1 g/mol
InChI Key: YUOFAJSQFZYYTC-UHFFFAOYSA-M
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Description

Lithium 2-methoxypyridine-4-sulfinate, with the chemical formula C₆H₈LiNO₃S, is a coordination compound containing lithium ions and a pyridine derivative. It is also known by its CAS number: 2193067-14-8 . This compound plays a significant role in various scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes:

The synthetic route for lithium 2-methoxypyridine-4-sulfinate involves the reaction of 2-methoxypyridine-4-sulfonic acid with lithium hydroxide or lithium carbonate. The reaction proceeds as follows:

2-methoxypyridine-4-sulfonic acid+lithium hydroxide (or lithium carbonate)lithium 2-methoxypyridine-4-sulfinate\text{2-methoxypyridine-4-sulfonic acid} + \text{lithium hydroxide (or lithium carbonate)} \rightarrow \text{lithium 2-methoxypyridine-4-sulfinate} 2-methoxypyridine-4-sulfonic acid+lithium hydroxide (or lithium carbonate)→lithium 2-methoxypyridine-4-sulfinate

Reaction Conditions:

The reaction typically occurs in a solvent such as water or an organic solvent. The temperature and reaction time may vary depending on the specific conditions used.

Industrial Production:

While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Lithium 2-methoxypyridine-4-sulfinate can undergo various reactions:

    Oxidation: It may participate in oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the sulfinate group could yield the corresponding sulfide.

    Substitution: The sulfinate group can be substituted by other nucleophiles.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Major products depend on the specific reaction conditions and the substituents present.

Scientific Research Applications

Lithium 2-methoxypyridine-4-sulfinate finds applications in:

    Organic Synthesis: As a versatile reagent in the preparation of various organic compounds.

    Catalysis: It may serve as a ligand in transition metal catalysis.

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

Mechanism of Action

The exact mechanism by which lithium 2-methoxypyridine-4-sulfinate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While there are no direct analogs, similar sulfinate compounds exist, such as other pyridine-based sulfinate derivatives. lithium 2-methoxypyridine-4-sulfinate stands out due to its specific structure and reactivity.

Properties

Molecular Formula

C5H5LiN2O3S

Molecular Weight

180.1 g/mol

IUPAC Name

lithium;4-methoxypyrimidine-2-sulfinate

InChI

InChI=1S/C5H6N2O3S.Li/c1-10-4-2-3-6-5(7-4)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1

InChI Key

YUOFAJSQFZYYTC-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1=NC(=NC=C1)S(=O)[O-]

Origin of Product

United States

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